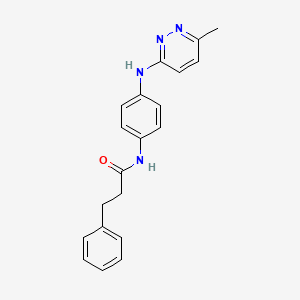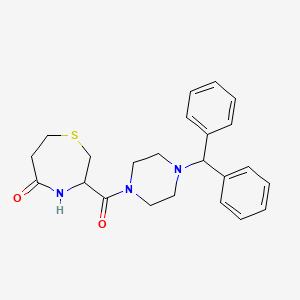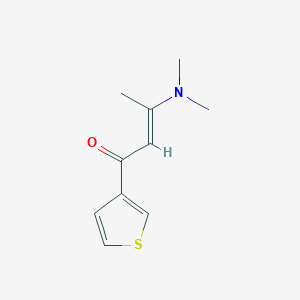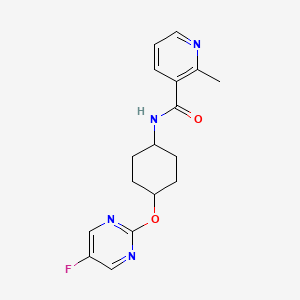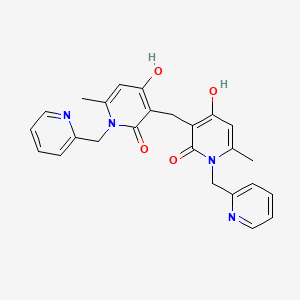![molecular formula C11H15ClN2 B2605053 {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 1955547-99-5](/img/structure/B2605053.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of action
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride” is a hydrazine derivative. Hydrazines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and versatility
Mode of action
The mode of action of “{3-Phenylbicyclo[11Hydrazine derivatives are known to be versatile intermediates in organic synthesis, participating in a variety of reactions .
準備方法
The synthesis of {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride typically involves the homolytic aromatic alkylation of benzene. This metal-free method is efficient and versatile, allowing for the production of various BCP derivatives . The reaction conditions often include the use of benzene, tetrabutylammonium cyanoborohydride, and azobisisobutyronitrile (AIBN) as a radical initiator . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.
化学反応の分析
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride has several applications in scientific research:
Biology: Its structural features make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It may be used in the production of specialty chemicals and materials due to its unique properties.
類似化合物との比較
Similar compounds to {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride include other BCP derivatives such as {3-Phenylbicyclo[1.1.1]pentan-1-yl}amine and {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol These compounds share the BCP scaffold but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity The uniqueness of {3-Phenylbicyclo[11
特性
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5,13H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSGYXXUWEDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
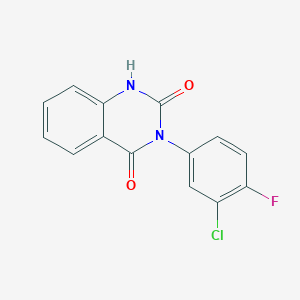
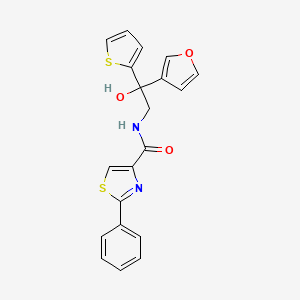

![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)
